N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
Description
Properties
CAS No. |
851404-00-7 |
|---|---|
Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.45 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-29-20-9-10-21(30-2)22-19(20)14-18(24(28)26-22)11-12-25-23(27)17-8-7-15-5-3-4-6-16(15)13-17/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
ZTHYPPVKPPPLTE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is synthesized through a series of reactions, including cyclization and methoxylation. The final step involves the coupling of the quinoline derivative with 2-naphthamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydroquinoline form.
Substitution: The methoxy groups on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can further be utilized in different applications.
Scientific Research Applications
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets, such as ionotropic glutamate receptors in the central nervous system. This interaction can modulate neuronal activity and has been studied for its potential neuroprotective effects. The compound’s ability to cross the blood-brain barrier and its affinity for these receptors make it a promising candidate for further research in neuroscience.
Comparison with Similar Compounds
VU0155056 (VU01)
Structure : N-(2-{4-[2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide .
Key Differences :
- Core Heterocycle: VU01 contains a benzimidazolone ring, whereas the target compound has a quinolinone scaffold.
- Substituents : VU01 lacks methoxy groups but includes a piperidine-linked benzimidazolone.
Functional Implications :
(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a)
Structure: Thiazolidinone fused to a 2-oxoindolin-3-ylidene group, with a p-tolylacetamide substituent . Key Differences:
- Core: 12a incorporates a thiazolidinone-indole hybrid, contrasting with the quinolinone-naphthamide system.
- Solubility: The thiazolidinone moiety in 12a may enhance polarity compared to the target compound’s naphthamide. Functional Implications:
Compound М
Structure: N-[2-(Naphthalene-1-ylamino)ethyl]-2-(2-oxo-1,2-dihydroindol-3-ylidene)acetamide . Key Differences:
- Linker: М uses a naphthylaminoethyl group instead of a direct ethyl-naphthamide linkage.
- Core: Features an indole-derived enolate vs. the target’s quinolinone. Functional Implications:
JXC010
Structure: N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide . Key Differences:
- Substituents : JXC010 has a single methoxy group at the 7-position vs. 5,8-dimethoxy in the target.
- Linker : A furanylmethyl-benzamide group replaces the naphthamide.
Functional Implications :
Structural and Functional Analysis Table
†Estimated based on structural analogs.
Biological Activity
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline derivative fused with a naphthamide moiety, characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄N₂O₅ |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
| InChI Key | IKWWKXMYOYIRTI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that compounds with similar structures exhibit significant anti-inflammatory, anticancer, and antimicrobial properties. For instance:
- Anticancer Activity : Derivatives of 2-oxoquinolines have shown the ability to inhibit cancer cell proliferation and induce apoptosis across various cancer lines. This suggests that the compound may target critical signaling pathways involved in tumor growth and survival .
- Anti-inflammatory Properties : The compound's structural features allow it to modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, making them candidates for further investigation in infectious disease treatment.
Anticancer Studies
A notable study investigated the effects of similar quinoline derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of quinoline derivatives as effective agents in cancer therapy .
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds were found to inhibit excitotoxicity mediated by glutamate receptors, suggesting their utility in treating conditions such as Alzheimer's disease.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis in various cancer types |
| Anti-inflammatory | Modulates inflammatory responses by inhibiting cytokine production |
| Antimicrobial | Exhibits activity against multiple bacterial strains |
| Neuroprotective | Protects neurons from excitotoxic damage via glutamate receptor modulation |
Q & A
Basic: What are the recommended synthetic routes for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Quinoline Core Formation : The 5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl moiety is synthesized via cyclization of substituted aniline derivatives under acidic or thermal conditions.
Ethyl Linker Introduction : The ethyl group is attached via nucleophilic substitution or alkylation, often using bromoethyl intermediates.
Naphthamide Coupling : The final step involves reacting the ethyl-linked quinoline with 2-naphthoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under nitrogen .
Purification :
- Chromatography : Silica gel column chromatography with gradient elution (e.g., 0–8% MeOH in DCM) is standard for isolating intermediates .
- Crystallization : Final products are recrystallized from ethyl acetate or ethanol to achieve >95% purity.
Basic: How are key physicochemical properties (e.g., solubility, stability) determined for this compound?
Methodological Answer:
- Solubility : Tested in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or HPLC. For example, prepare saturated solutions, centrifuge, and quantify supernatant concentration via calibration curves .
- Stability :
- pH Studies : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C, monitoring degradation via LC-MS over 72 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
- Spectral Characterization :
- 1H/13C NMR : Assign peaks based on coupling patterns and compare to analogs (e.g., δ 7.69 ppm for amide protons in related structures) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1750 cm⁻¹ .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation. SHELXT automates space-group determination and initial structure solution .
- Refinement : Apply SHELXL for high-resolution refinement:
- Case Study : For related naphthamide derivatives, SHELX refinement confirmed the planar geometry of the quinoline core and naphthalene stacking interactions .
Advanced: How to address contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
- Dose-Response Assays : Perform 3–4 independent experiments with internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability.
- Target Validation :
- Receptor Binding : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) and confirm target engagement .
- Off-Target Screening : Profile against related enzymes (e.g., cytochrome P450 isoforms) via fluorescence-based assays.
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Meta-analyses of published data can identify confounding factors (e.g., cell line differences) .
Advanced: What strategies improve compound stability in long-term biochemical assays?
Methodological Answer:
- Formulation Optimization :
- Lyophilization : Prepare aliquots in 5% trehalose (w/v) to prevent hydrolysis .
- Light Protection : Store solutions in amber vials under argon to avoid photodegradation of the quinoline moiety.
- Accelerated Stability Testing :
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks and quantify degradation products via LC-MS .
- pH Buffering : Use HEPES (pH 7.4) instead of phosphate buffers to minimize metal-catalyzed oxidation.
Advanced: How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Computational Modeling :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO-LUMO gaps and predict nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Experimental Validation :
- SAR Studies : Modify substituents (e.g., methoxy groups on quinoline) and compare activity trends. For example, electron-withdrawing groups may enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
